An In-depth Technical Guide to the Chemical Properties of Methyl 6-methoxy-2-pyrazinecarboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 6-methoxy-2-pyrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-methoxy-2-pyrazinecarboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of pyrazine, a scaffold known for a wide range of biological activities, this compound serves as a valuable building block in the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of its core chemical properties, including physicochemical characteristics, spectral data, and proposed methodologies for its synthesis and purification. This document is intended to be a resource for researchers and professionals engaged in drug development and organic synthesis.
Chemical and Physical Properties
Methyl 6-methoxy-2-pyrazinecarboxylate is a solid at room temperature with a melting point of 81.5-82°C.[2][3] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₃ | [2][4] |
| Molecular Weight | 168.15 g/mol | [2][4] |
| CAS Number | 23813-24-3 | [2] |
| Melting Point | 81.5-82 °C | [2][3] |
| Boiling Point | 249.9 ± 35.0 °C (at 760 Torr) | [2][3] |
| Density | 1.220 ± 0.06 g/cm³ | [2][3] |
| Flash Point | 105.0 ± 25.9 °C | [2][3] |
| pKa (Predicted) | -1.36 ± 0.10 | [2] |
| Storage | 2-8°C or Room Temperature (Sealed, Dry) | [2][4] |
Synonyms:
-
Methyl 6-methoxypyrazine-2-carboxylate
-
6-Methoxy-2-pyrazinecarboxylic acid methyl ester
-
2-Methoxy-6-pyrazinecarboxylic acid methyl ester[2]
Synthesis and Purification
Proposed Synthesis: Fischer Esterification
A plausible and widely used method for the synthesis of Methyl 6-methoxy-2-pyrazinecarboxylate is the Fischer esterification of its corresponding carboxylic acid, 6-methoxypyrazine-2-carboxylic acid.[5] This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6][7] The use of excess alcohol helps to drive the equilibrium towards the formation of the ester.[7]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methoxypyrazine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Recrystallization
The crude Methyl 6-methoxy-2-pyrazinecarboxylate can be purified by recrystallization to obtain a high-purity crystalline solid.[8] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Test various solvents (e.g., methanol, ethanol, hexane, or a mixture) to find a suitable one. For a solvent pair, one solvent should readily dissolve the compound (good solvent) while the other should not (poor solvent).[9]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.[9]
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the crystals.[9]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[8][9]
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methoxy group protons, and the methyl ester protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrazine-H | ~8.0 - 9.0 | Singlet | 1H |
| Pyrazine-H | ~8.0 - 9.0 | Singlet | 1H |
| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet | 3H |
| Methyl Ester (-COOCH₃) | ~3.9 - 4.1 | Singlet | 3H |
Note: The exact chemical shifts of the pyrazine protons can vary depending on the solvent and electronic effects.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~160 - 170 |
| Pyrazine Aromatic Carbons | ~130 - 160 |
| Methoxy (-OCH₃) | ~53 - 56[10] |
| Methyl Ester (-COOCH₃) | ~52 - 55 |
Note: The chemical shifts are approximate and can be influenced by the solvent and neighboring functional groups.[11][12]
FT-IR Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in Methyl 6-methoxy-2-pyrazinecarboxylate.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O Stretch (Ester) | ~1720 - 1740 |
| C-O Stretch (Ester and Ether) | ~1250 - 1000 |
| C=N and C=C Stretch (Aromatic Ring) | ~1600 - 1450 |
| C-H Stretch (Aromatic) | ~3000 - 3100 |
| C-H Stretch (Aliphatic -CH₃) | ~2850 - 2960 |
Note: These are typical ranges for the specified functional groups.[13][14][15]
Mass Spectrometry
In mass spectrometry, Methyl 6-methoxy-2-pyrazinecarboxylate is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (168.15 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting fragments.
Predicted Fragmentation Pathway
Biological Activity and Applications in Drug Development
Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The pyrazine ring is a key structural motif in several approved drugs.
While specific biological studies on Methyl 6-methoxy-2-pyrazinecarboxylate are limited in the public domain, its structural similarity to other biologically active pyrazines suggests its potential as an intermediate in the synthesis of novel therapeutic agents. The methoxy and methyl ester groups provide handles for further chemical modification to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides.
Conclusion
Methyl 6-methoxy-2-pyrazinecarboxylate is a valuable heterocyclic compound with well-defined physicochemical properties. This guide provides a summary of its key chemical data and outlines standard experimental procedures for its synthesis and purification. The provided spectral data predictions serve as a guide for its characterization. Given the established biological importance of the pyrazine scaffold, this compound represents a promising starting point for the development of new chemical entities in the field of drug discovery. Further research into its biological activity and applications is warranted.
References
- 1. Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 6-methoxy-2-pyrazinecarboxylate - CAS:23813-24-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. wwjmrd.com [wwjmrd.com]
- 15. hilarispublisher.com [hilarispublisher.com]
